1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane
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Overview
Description
1-(Oxiran-2-yl)-2-oxabicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure, which includes an oxirane (epoxide) ring and an oxabicycloheptane framework
Preparation Methods
The synthesis of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives with epichlorohydrin in the presence of a catalyst such as tetramethylammonium iodide . This reaction results in the formation of the desired oxirane ring on the bicyclic framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form dioxiranes, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxirane ring to a diol, using reagents such as lithium aluminum hydride.
Major products formed from these reactions include substituted bicyclo[2.2.1]heptanes and various functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high stability and reactivity.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane involves its reactivity as an epoxide. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a reactive species .
Comparison with Similar Compounds
Similar compounds to 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane include other bicyclic epoxides and oxabicycloheptane derivatives. These compounds share the bicyclic framework but differ in the functional groups attached to the structure. For example:
Bicyclo[2.2.1]heptane-2,3-diol: A diol derivative with hydroxyl groups instead of an oxirane ring.
2-Oxabicyclo[2.2.1]heptane: A simpler structure without the epoxide functionality.
The uniqueness of this compound lies in its combination of the oxirane ring and the bicyclic framework, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(7-5-9-7)3-6(1)4-10-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQEWALUMURHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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